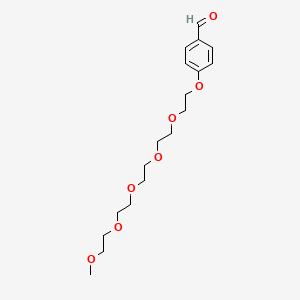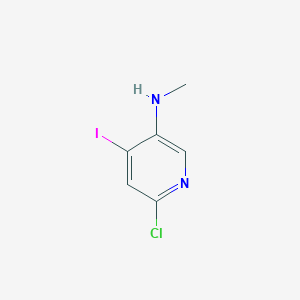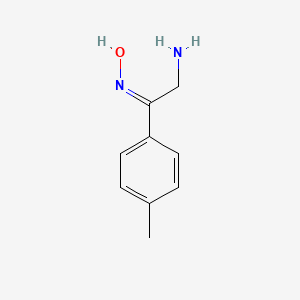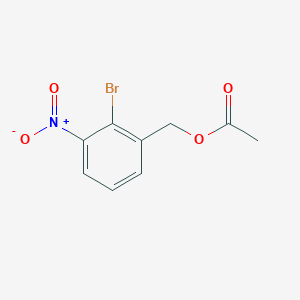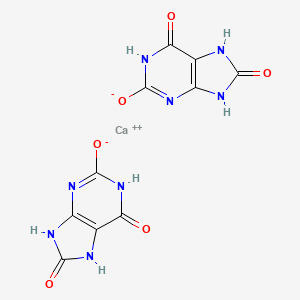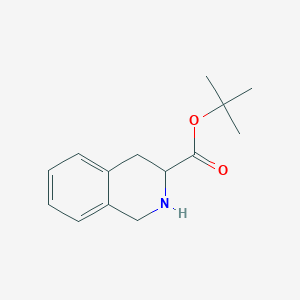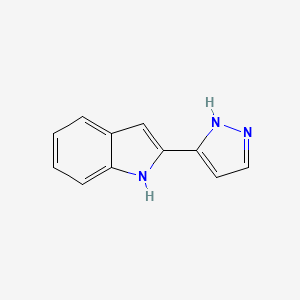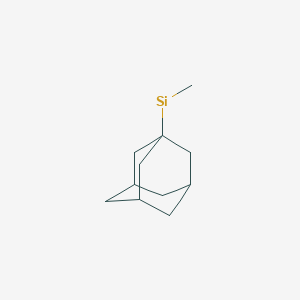
1-Adamantyl(methyl)silane
Overview
Description
1-Adamantyl(methyl)silane is an organosilicon compound characterized by the presence of an adamantyl group attached to a silicon atom, which is further bonded to a methyl group The adamantyl group, derived from adamantane, is a tricyclic hydrocarbon known for its stability and unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantyl(methyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl chloride with methylsilane in the presence of a catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantyl(methyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Substitution: The adamantyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Hydrosilylation: The silicon-hydrogen bond in this compound can react with alkenes or alkynes to form organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used in hydrosilylation reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Substitution: Halogenated adamantyl derivatives.
Hydrosilylation: Organosilicon compounds with various functional groups.
Scientific Research Applications
1-Adamantyl(methyl)silane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-adamantyl(methyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of diverse organosilicon compounds. The adamantyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Adamantylchlorosilane: Similar structure but with a chlorine atom instead of a methyl group.
1-Adamantyltrimethylsilane: Contains three methyl groups attached to the silicon atom.
1-Adamantylsilane: Lacks the methyl group, having only the adamantyl group attached to silicon.
Uniqueness: 1-Adamantyl(methyl)silane is unique due to the combination of the adamantyl group’s stability and the silicon atom’s versatility. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
InChI |
InChI=1S/C11H18Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCURFKLGFUKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716917 | |
| Record name | PUBCHEM_55250703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82690-39-9 | |
| Record name | PUBCHEM_55250703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


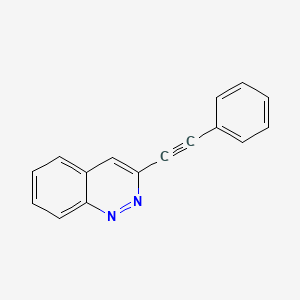
![3-hydroxy-7-(p-tolyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3286349.png)

![Ethyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B3286357.png)
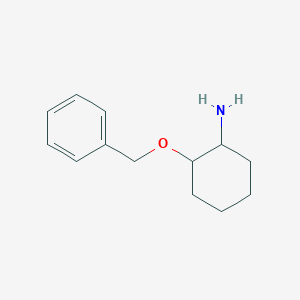
![6-[2-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3286368.png)
